2,2′-Thiodiacetic Acid-13C4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2′-Thiodiacetic Acid , a versatile ligand known for its multidendate and chelating coordination abilities with many metals, has been a subject of interest in the field of chemical and crystal engineering as well as in supramolecular chemistry. This compound is notable for its hydrogen bonding capabilities which contribute to the thermal and mechanical stability of its crystal structures. These structures are often analyzed through various spectroscopies and crystallography, highlighting the significant role of 2,2′-Thiodiacetic Acid in forming unique supramolecular networks (Gomathi & Theivarasu, 2017).

Synthesis Analysis

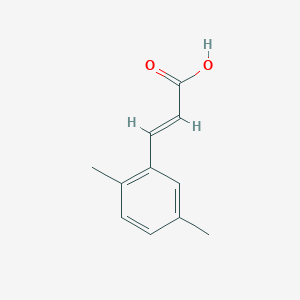

The synthesis of compounds involving 2,2′-Thiodiacetic Acid often results in the formation of hydrogen-bonded assemblies that enhance the stability of molecular crystals. These assemblies have been explored through the synthesis and characterization of salts formed with ethylenediamine and o-phenylenediamine, where 2,2′-Thiodiacetic Acid deprotonates these diamines to form anions of different valencies, leading to diverse supramolecular architectures (Gomathi & Theivarasu, 2017).

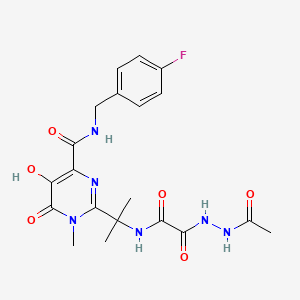

Molecular Structure Analysis

The molecular structure of 2,2′-Thiodiacetic Acid complexes showcases different ring motifs and supramolecular networks, which are extended into three-dimensional structures. These are formed through interactions with cations, showcasing the compound's ability to form linear and zigzag chains in its salt forms. The detailed study of these structures through X-ray diffraction has provided insights into the compound's versatile coordination capabilities (Gomathi & Theivarasu, 2017).

Chemical Reactions and Properties

2,2′-Thiodiacetic Acid reacts with aliphatic and aromatic diamines, leading to the formation of salts with distinctive supramolecular structures. These reactions underscore the compound's role in supramolecular chemistry, where it serves as a building block for creating complex molecular architectures. Its ability to engage in hydrogen bonding significantly influences the stability and structure of the resulting supramolecular assemblies (Gomathi & Theivarasu, 2017).

Applications De Recherche Scientifique

Herbicide Development

- 2,2'-Thiodiacetic acid derivatives show promise as selective and environmentally safe herbicides. Research indicates that quaternary ammonium 2,2'-thiodiacetate salts could be potent herbicidal agents, particularly effective against common weeds like sorrel and gallant-soldier, while exhibiting low phytotoxicity to food crops (Bałczewski et al., 2018).

Crystal Engineering and Supramolecular Chemistry

- 2,2'-Thiodiacetic acid plays a significant role in crystal engineering and supramolecular chemistry. It is used in creating acid-base adducts with hydrogen bonds, enhancing the thermal and mechanical stability of the crystal. These adducts can form diverse supramolecular networks and structures, highlighting the versatility of 2,2'-Thiodiacetic acid in molecular crystal formation (Gomathi & Theivarasu, 2017).

Industrial Health Monitoring

- Thiodiacetic acid is a key metabolite in monitoring the health of workers in industries such as polyvinyl chloride production. Its levels in urine correlate with exposure to harmful chemicals like vinyl chloride and dichloroethane, making it a valuable biomarker for occupational health and safety (Shayakhmetov et al., 2019).

Antioxidant Synthesis

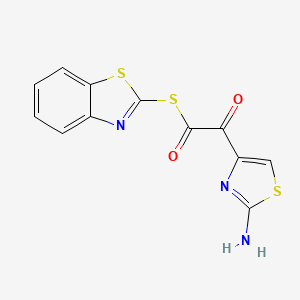

- Novel oxadiazol derivatives from 2,2'-Thiodiacetic acid have been synthesized and evaluated for their antioxidant activity. These compounds exhibit significant antioxidant properties, making them relevant in fields like pharmacology and material science (Abed et al., 2021).

Development of Magnetic and Ferromagnetic Materials

- 2,2′-Thiodiacetic acid is used in the synthesis of lanthanide complexes with potential applications in magnetocaloric and ferromagnetic properties. These complexes exhibit enhanced stability and could be utilized in advanced material sciences (Wen et al., 2017).

Environmental Safety and Ecotoxicology

- Studies on the ecotoxicity of 2,2'-thiodiacetates, used as metal extraction agents and in medicinal applications, have been conducted. These studies help in understanding the environmental impact and potential hazards of 2,2'-thiodiacetates derivatives (Biczak et al., 2018).

Thermal Behavior Analysis

- The thermal decomposition of thiodiacetic acids, including 2,2'-thiodiacetic acid, has been studied to understand their behavior in various atmospheric conditions. This research is relevant in fields like material science and chemical engineering (Vinciguerra1 et al., 2006).

Biochemical Research and Diagnostic Tools

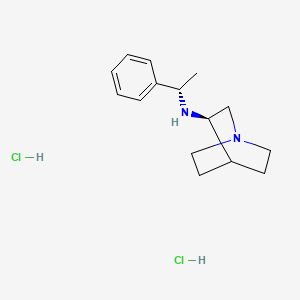

- 2,2′-Thiodiacetic Acid-13C4 is used in metabolic profiling and the study of molecular processes in living cells, aiding in the development of new diagnostic tools for identifying clinical biomarkers (Wilson et al., 2009).

Safety and Hazards

2,2’-Thiodiacetic Acid-13C4 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2,2′-Thiodiacetic Acid-13C4 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "13C4-labeled acetic anhydride", "thiophenol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Thiophenol is reacted with sodium hydroxide to form sodium thiophenolate.", "Step 2: 13C4-labeled acetic anhydride is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then acidified with hydrochloric acid to form the crude product.", "Step 4: The crude product is extracted with diethyl ether and washed with sodium bicarbonate and water.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the final product, 2,2′-Thiodiacetic Acid-13C4." ] } | |

Numéro CAS |

132090-49-4 |

Formule moléculaire |

¹³C₄H₆O₄S |

Poids moléculaire |

154.12 |

Synonymes |

2,2’-Thiobisacetic Acid-13C4; Thiobisacetic Acid-13C4; (Carboxymethylthio)acetic Acid-13C4; 2,2’-Thiobis[acetic acid]-13C4; 2,2’-Thiodiethanoic Acid-13C4; 2,2’-Thiodiglycolic Acid-13C4; Dicarboxymethyl Sulfide-13C4; Dimethylsulfide-α,α’-dicarboxylic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)